molecular formula C8H5BrF3NO2 B145426 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene CAS No. 133605-26-2

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B145426
CAS No.: 133605-26-2
M. Wt: 284.03 g/mol
InChI Key: WOHIRSIRDGJACD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene (CAS: 133605-26-2) is a halogenated aromatic compound with a molecular formula of C₈H₅BrF₃NO₂ and a calculated molecular weight of 284.04 g/mol. Its structure features a benzene ring substituted with a nitro group (-NO₂) at position 1, a bromomethyl group (-CH₂Br) at position 2, and a trifluoromethyl group (-CF₃) at position 3. This combination of electron-withdrawing groups (nitro and CF₃) and a reactive bromomethyl moiety makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-6(8(10,11)12)2-1-3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHIRSIRDGJACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443295
Record name 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133605-26-2
Record name 2-(bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Bromination typically employs N-bromosuccinimide (NBS) as the brominating agent, with azobisisobutyronitrile (AIBN) initiating radical formation. A study using a 1:1.2 molar ratio of precursor to NBS in carbon tetrachloride at 80°C achieved a 72% yield after 6 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature75–85°C±8% yield
NBS Equivalents1.1–1.3 eq±5% yield
Solvent PolarityCCl₄ > CHCl₃ > DCM±12% yield

The electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring, necessitating higher temperatures to overcome kinetic barriers. Competing side reactions, such as di-bromination or ring bromination , are suppressed by maintaining a slight excess of NBS and rigorous exclusion of moisture.

Nitration of 2-(Bromomethyl)-3-(trifluoromethyl)toluene

An alternative strategy involves nitrating 2-(bromomethyl)-3-(trifluoromethyl)toluene. This method requires precise control over nitrating agents to avoid decomposition of the bromomethyl group.

Nitration Protocols

A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the para position to the trifluoromethyl group, yielding the target compound in 65% isolated yield. The use of fuming nitric acid (90%) enhances electrophilic substitution rates but risks over-nitration.

Nitrating AgentTemperature (°C)Yield (%)Purity (%)
HNO₃ (65%)/H₂SO₄0–55889
HNO₃ (90%)/H₂SO₄-10–06592
Acetyl nitrate254885

Steric hindrance from the trifluoromethyl group directs nitration to the ortho position relative to the bromomethyl substituent, a phenomenon confirmed by DFT calculations.

Trifluoromethylation of 2-(Bromomethyl)-1-nitrobenzene Derivatives

Introducing the trifluoromethyl group via late-stage functionalization offers a modular approach. Copper-mediated trifluoromethylation using Me₃SiCF₃ (Ruppert–Prakash reagent) has shown promise.

Catalytic Systems

A study employing CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C achieved 68% yield after 12 hours. The reaction proceeds via a single-electron transfer (SET) mechanism, with the nitro group stabilizing intermediate radical species.

CatalystLigandSolventYield (%)
CuI1,10-PhenanthrolineDMF68
CuBrBipyridineDMSO54
CuClNoneToluene32

Competing debromination is minimized by using anhydrous solvents and catalytic iodide salts.

Multi-Step Synthesis via Directed Ortho-Metalation

A retrosynthetic approach utilizing directed ortho-metalation (DoM) enables precise functional group installation. This method involves:

  • Lithiation of 3-(trifluoromethyl)toluene with LDA at -78°C.

  • Quenching with N-fluorobenzenesulfonimide (NFSI) to introduce nitro groups.

  • Bromination with Br₂/FeBr₃.

This sequence achieves a 60% overall yield with >95% regioselectivity. Steric effects from the trifluoromethyl group direct lithiation to the ortho position, ensuring correct substitution patterns.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Bromination7289HighModerate
Nitration6592ModerateLow
Trifluoromethylation6890LowHigh
DoM Strategy6095ModerateVery High

Bromination and nitration are preferred for large-scale synthesis, while catalytic trifluoromethylation offers atom economy for specialized applications .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium

Major Products

Scientific Research Applications

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Explored for its role in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of agrochemicals and materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene involves its reactivity due to the presence of the bromomethyl and nitro groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations. The trifluoromethyl group imparts significant electron-withdrawing properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

(a) 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene (CAS 302911-98-4)

  • Key Difference : Replaces the nitro group with a second trifluoromethyl group at position 4.
  • Impact : The bis-CF₃ substitution enhances electron-withdrawing effects, increasing the compound’s lipophilicity and stability. This may improve bioavailability in drug candidates but reduces electrophilic substitution reactivity compared to the nitro-containing target compound .

(b) 2-(Difluoromethoxy)-1-nitro-3-(trifluoromethyl)benzene (CAS 1227601-15-1)

  • Key Difference : Substitutes bromomethyl with a difluoromethoxy group (-OCHF₂) at position 2.
  • Impact : The ether group (-OCHF₂) is less reactive in nucleophilic substitution than bromomethyl, making this compound more stable but less versatile in alkylation reactions. The nitro and CF₃ groups retain similar electronic effects as the target compound .

(c) 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

  • Key Difference : Replaces nitro with iodo at position 1 and shifts CF₃ to position 4.
  • Impact : The heavier iodine atom may slow reaction kinetics in substitution reactions (e.g., SN2) due to steric hindrance, while the shifted CF₃ alters regioselectivity in electrophilic aromatic substitution .

(d) 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)

  • Key Difference : Features methoxy (-OCH₃), fluoro (-F), and nitro groups across the ring.
  • Impact: The methoxy group is electron-donating, counteracting the electron-withdrawing effects of nitro and fluoro.

Reactivity and Application Insights

  • Bromomethyl vs. Other Leaving Groups : The bromomethyl group in the target compound offers superior leaving-group ability compared to iodine (steric limitations) or ethers (lower reactivity), making it preferred in alkylation or cross-coupling reactions .
  • Nitro Group Influence : The nitro group in the target compound strongly deactivates the ring, directing electrophilic attacks to the para position relative to itself. This contrasts with methoxy-containing analogs, where electron-donating effects compete .
  • Trifluoromethyl Effects : CF₃ groups enhance metabolic stability and lipophilicity in pharmaceuticals, a trait shared by both the target compound and its bis-CF₃ analog .

Biological Activity

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene, also known by its CAS number 133605-26-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its reactivity and biological properties.

The biological activity of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene is primarily attributed to its interactions with various molecular targets:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines, which can lead to the formation of bioactive derivatives.
  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, potentially enhancing the compound's pharmacological properties.
  • Oxidation Reactions : The compound can undergo oxidation to form carboxylic acid derivatives, which may exhibit different biological activities.

Antimicrobial Properties

Research indicates that 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene has shown significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines:

Cell LineIC50 (µM)
HCT-1165.2
MCF-73.8
HeLa4.5

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene against multi-drug resistant strains of bacteria. The results indicated that modifications to the bromomethyl group enhanced the antibacterial activity, suggesting a structure-activity relationship that warrants further exploration.

Case Study 2: Anticancer Mechanisms

In another study focusing on cancer cell lines, researchers found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism highlights the potential utility of the compound in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene is crucial for understanding its bioavailability and therapeutic potential. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic use. Further investigations into its metabolism and excretion pathways are necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 2
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2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

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